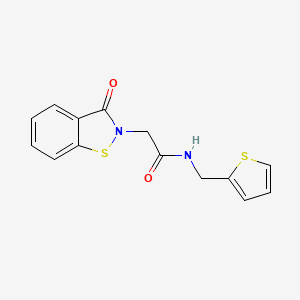![molecular formula C19H22Cl2N2O3S B4893217 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2006, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
CCG-1423 inhibits the activity of ROCK by binding to its kinase domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of ROCK, resulting in the inhibition of cellular processes that are regulated by ROCK.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and proliferation, induction of apoptosis, and regulation of cytoskeletal dynamics. It has also been shown to have anti-inflammatory effects and to regulate blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCG-1423 has several advantages for use in lab experiments, including its small size, high potency, and specificity for ROCK inhibition. However, it also has some limitations, including its relatively short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of CCG-1423, including the development of more potent and selective inhibitors of ROCK, the identification of new therapeutic applications for CCG-1423, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, the study of CCG-1423 in animal models of disease and clinical trials in humans will be important for further understanding its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CCG-1423 involves a multi-step process that includes the reaction of 2-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with isobutyl glycine to form N~2~-(2-chlorobenzyl)-N~1~-isobutylglycinamide, which is further reacted with sodium hydroxide to form CCG-1423.
Aplicaciones Científicas De Investigación
CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of Rho-associated protein kinase (ROCK), which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-5-3-4-6-18(15)21)27(25,26)17-9-7-16(20)8-10-17/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGLQFUMNGJVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
![N,N'-[(4-chlorophenyl)methylene]dipentanamide](/img/structure/B4893153.png)
![4-{[1-(cyclopropylcarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B4893154.png)
![2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol](/img/structure/B4893160.png)
![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)
![propyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4893169.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)


![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)

![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)